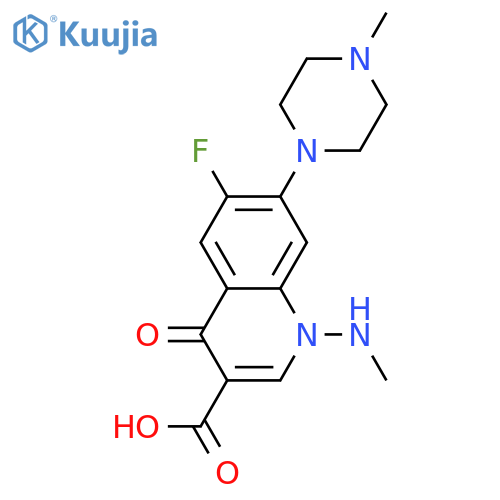

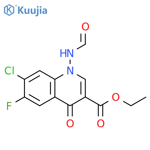

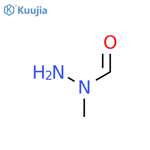

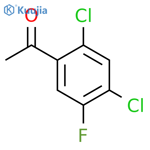

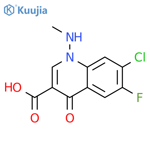

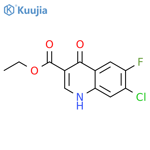

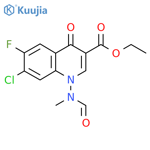

Quinolone compounds

,

European Patent Organization,

,

,